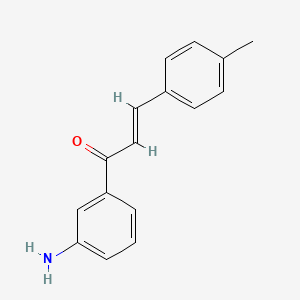

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,17H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFGAKAXMDNIMO-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558330 | |

| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25870-78-4 | |

| Record name | (2E)-1-(3-Aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Claisen-Schmidt Condensation: The Principal Synthetic Route

The synthesis of this compound predominantly employs the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. This method is widely used for chalcone synthesis due to its simplicity, efficiency, and ability to produce high yields of the α,β-unsaturated ketone system.

| Component | Description |

|---|---|

| Aromatic Aldehyde | 3-Aminobenzaldehyde |

| Aromatic Ketone | 4-Methylacetophenone |

| Catalyst/Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to 50°C |

| Reaction Time | Several hours (typically 4–12 hours) |

| Isolation | Filtration followed by recrystallization |

- The aromatic aldehyde (3-aminobenzaldehyde) and aromatic ketone (4-methylacetophenone) are dissolved in ethanol or methanol.

- A base such as NaOH or KOH is added to catalyze the condensation.

- The mixture is stirred at room temperature or gently heated (40–50°C) to promote the reaction.

- Upon completion, the product precipitates out or is isolated by filtration.

- Purification is achieved by recrystallization from suitable solvents to obtain the pure chalcone derivative.

This method yields the (2E)-isomer predominantly due to thermodynamic stability of the trans-configuration around the double bond.

Alternative Synthetic Considerations

While the Claisen-Schmidt condensation is the standard, variations in reaction conditions can influence yield and purity:

- Solvent choice: Methanol and ethanol are preferred for their polarity and ability to dissolve reactants; however, other solvents like isopropanol or aqueous ethanol mixtures can be used.

- Base concentration: Optimizing the base concentration is critical to avoid side reactions such as self-condensation or polymerization.

- Temperature control: Mild heating accelerates the reaction but excessive heat may cause decomposition or side reactions.

- Reaction time: Prolonged reaction times can improve conversion but may also lead to by-products.

Research Findings and Analytical Data

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the formation of the α,β-unsaturated ketone and the presence of the amino and methyl substituents on the aromatic rings.

- Infrared Spectroscopy (IR): Shows characteristic carbonyl stretching around 1650 cm⁻¹ and N-H stretching bands confirming the amino group.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C16H15NO (237.30 g/mol).

Reaction Efficiency and Yield

| Parameter | Typical Value |

|---|---|

| Reaction Yield | 70–90% (depending on conditions) |

| Purity (post-recrystallization) | >95% (by HPLC or GC analysis) |

| Reaction Time | 4–12 hours |

| Temperature Range | 25–50°C |

Comparative Analysis with Related Chalcones

| Compound Name | Amino Group Position | Other Substituent | Synthetic Route Similarity | Unique Features |

|---|---|---|---|---|

| (2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Para (4-position) | Para methyl | Claisen-Schmidt condensation | Different electronic effects due to amino position |

| (2E)-1-(3-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Meta (3-position) | Para methoxy | Claisen-Schmidt condensation | Methoxy group influences reactivity and solubility |

| (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Para (4-position) | Para methoxy | Claisen-Schmidt condensation | Positional isomer with distinct biological activity |

The position of the amino group (meta vs. para) significantly affects the electronic distribution and reactivity of the chalcone, influencing both synthetic outcomes and biological properties.

Summary Table of Preparation Method Parameters

| Aspect | Details |

|---|---|

| Starting Materials | 3-Aminobenzaldehyde, 4-Methylacetophenone |

| Catalyst/Base | NaOH or KOH |

| Solvent | Ethanol or Methanol |

| Temperature | 25–50°C |

| Reaction Time | 4–12 hours |

| Yield | 70–90% |

| Purification | Recrystallization |

| Characterization | NMR, IR, MS |

化学反应分析

Types of Reactions

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcone derivatives depending on the substituent introduced.

科学研究应用

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens, including both bacteria and fungi. The presence of the amino group enhances its interaction with microbial cell membranes.

Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that chalcones can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study : A study highlighted that this compound reduced the levels of inflammatory markers in a murine model of acute inflammation, suggesting its potential use in treating inflammatory diseases .

Nonlinear Optical Properties

Chalcones are known for their nonlinear optical (NLO) properties, making them suitable candidates for applications in photonics and optoelectronics.

Case Study : The synthesis of crystals from this compound demonstrated excellent NLO characteristics, which could be harnessed in the development of laser technologies and optical devices .

Dye Sensitization

Due to their strong absorption properties, chalcones can be utilized in dye-sensitized solar cells (DSSCs).

Case Study : Experimental results showed that incorporating this compound into DSSCs improved light absorption and conversion efficiency compared to traditional dyes .

Summary Table of Applications

作用机制

The biological activity of (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to its observed biological effects.

相似化合物的比较

Enzyme Inhibition

- However, its lack of halogen substituents (e.g., Cl in P16) likely reduces MAO-B affinity compared to P16 (Kᵢ = 0.11 μM) .

- ACE2 Binding: PAAPA, with a dimethylamino group at ring A’s para position, shows strong hydrogen bonding with ACE2, suggesting that para-substituted electron-donating groups enhance protein interactions. The target compound’s meta-amino group may exhibit weaker binding due to steric and electronic mismatches .

Antimicrobial Activity

- Antifungal Potency: Compound 5 (4’-NH₂, 4-Cl) demonstrates high activity against T. rubrum (MIC = 0.07 µg/mL). The target compound’s meta-amino and para-methyl substituents may reduce efficacy compared to para-substituted analogues, as meta positioning often disrupts optimal ligand-receptor interactions .

Cytotoxicity and Genotoxicity

- The amino group on the target compound could further modulate toxicity profiles .

Structure-Activity Relationship (SAR) Trends

Substituent Position: Para-substituted electron-withdrawing groups (e.g., Cl, Br) on ring A enhance enzyme inhibition (e.g., P16) . Meta-substituted amino groups may reduce potency due to suboptimal spatial alignment with target binding pockets .

Electron Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) on ring A improve solubility but may reduce binding affinity compared to halogens .

Ring B Diversity :

- Heteroaromatic rings (e.g., thiophene in ) or pyrazine () introduce unique electronic properties, broadening pharmacological scope.

生物活性

(2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound recognized for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system, which plays a crucial role in their reactivity and biological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : (E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Molecular Formula : C16H15NO

- Molecular Weight : 237.3 g/mol

- CAS Number : 25870-78-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of specific enzymes or disrupt cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that chalcone derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways.

Anticancer Activity

Chalcones have also been investigated for their anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:

- In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

- The compound induced apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.

Case Studies

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its biological activity compared to other chalcones:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| (2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Different amino group position | Lower anticancer activity |

| (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Methoxy group instead of amino group | Reduced antimicrobial properties |

常见问题

Q. What are the optimal synthetic routes for preparing (2E)-1-(3-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation, a standard method for α,β-unsaturated ketones. A typical procedure involves reacting substituted acetophenones (e.g., 3-aminophenylacetophenone) with aromatic aldehydes (e.g., 4-methylbenzaldehyde) in alkaline ethanol. For example:

- Reaction conditions : KOH (3 equiv.) in ethanol at 0–50°C with stirring for 2–3 hours .

- Key variables : Temperature control (0–50°C) minimizes side reactions, while stoichiometric excess of KOH ensures deprotonation of the active methylene group.

- Yield optimization : Purification via recrystallization or column chromatography is recommended to isolate the E-isomer selectively.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

A multi-technique approach is critical:

Q. What crystallographic methods validate the E-configuration of the compound?

Single-crystal X-ray diffraction (XRD) is definitive:

- Procedure : Grow crystals via slow evaporation of a solvent (e.g., ethanol). XRD analysis reveals bond lengths (C=O: ~1.23 Å; C=C: ~1.33 Å) and dihedral angles between aromatic rings, confirming the E-configuration .

- Key metrics : The trans arrangement of substituents around the double bond is evident from torsion angles > 170° .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations provide insights into:

Q. How can substituent effects explain variations in biological activity across analogs?

The 3-aminophenyl and 4-methylphenyl groups influence bioactivity through:

- Electron-donating/withdrawing effects : The –NH₂ group (electron-donating) increases electron density on the aromatic ring, enhancing interactions with microbial enzymes .

- Steric and hydrophobic effects : The 4-methyl group improves membrane permeability in antimicrobial assays .

- Validation : Compare activity data of analogs with substituents like –Cl (electron-withdrawing) or –OCH₃ (electron-donating) to establish structure-activity relationships (SAR) .

Q. How should researchers address contradictions in experimental vs. theoretical data?

Discrepancies (e.g., UV-Vis λmax deviations) require systematic checks:

- Solvent effects : Theoretical calculations often assume gas-phase conditions. Include solvent models (e.g., PCM for ethanol) to improve λmax alignment .

- Conformational flexibility : XRD data may reflect a single conformation, whereas DFT might average multiple states. Use constrained optimization for comparison .

- Example : A chalcone analog showed a 10 nm deviation in λmax; incorporating solvent corrections reduced this to <3 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。